molecular formula C10H9N3O2 B12907474 5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one CAS No. 80234-29-3

5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12907474
CAS No.: 80234-29-3
M. Wt: 203.20 g/mol
InChI Key: NMKQCRKCPFNLRY-UHFFFAOYSA-N
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Description

5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an amino group at the 5-position and a hydroxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-hydroxyphenyl)pyridazine: Similar structure but different substitution pattern.

    5-Amino-2-(4-methoxyphenyl)pyridazin-3(2H)-one: Methoxy group instead of hydroxy group.

    5-Amino-2-phenylpyridazin-3(2H)-one: Lacks the hydroxy group on the phenyl ring.

Uniqueness

5-Amino-2-(4-hydroxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both amino and hydroxy groups, which can participate in various chemical reactions and interactions

Properties

CAS No.

80234-29-3

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-amino-2-(4-hydroxyphenyl)pyridazin-3-one

InChI

InChI=1S/C10H9N3O2/c11-7-5-10(15)13(12-6-7)8-1-3-9(14)4-2-8/h1-6,14H,11H2

InChI Key

NMKQCRKCPFNLRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(C=N2)N)O

Origin of Product

United States

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